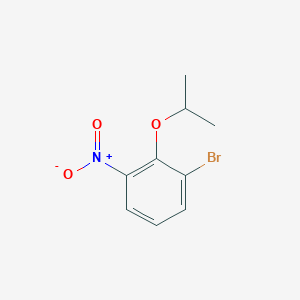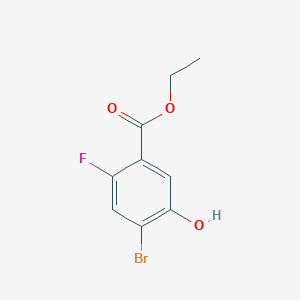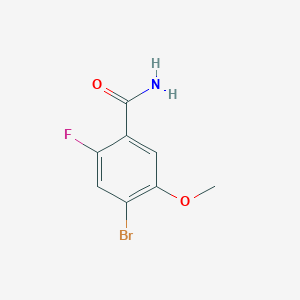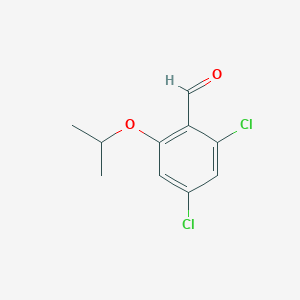
1-Bromo-2-isopropoxy-3-nitrobenzene
Übersicht
Beschreibung
1-Bromo-2-isopropoxy-3-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-isopropoxy-3-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and etherification of benzene derivatives. One common method involves the bromination of 2-isopropoxybenzene followed by nitration to introduce the nitro group. The reaction conditions typically involve the use of bromine or brominating agents like dibromohydantoin in the presence of a catalyst and solvents such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process includes careful control of reaction temperatures, use of high-purity reagents, and efficient separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-isopropoxy-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of the nitro group.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions can oxidize the isopropoxy group.
Major Products:
Substitution: Formation of 2-isopropoxy-3-nitrobenzene derivatives.
Reduction: Formation of 1-bromo-2-isopropoxy-3-aminobenzene.
Oxidation: Formation of 1-bromo-2-formyloxy-3-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-isopropoxy-3-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates due to its unique substituents.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-isopropoxy-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions influence the compound’s reactivity and its ability to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-nitrobenzene: Lacks the isopropoxy group, making it less versatile in certain reactions.
2-Bromo-1-nitrobenzene: Differently substituted, leading to variations in reactivity and applications.
1-Bromo-3-nitrobenzene: Similar but with different substitution pattern affecting its chemical behavior.
Uniqueness: 1-Bromo-2-isopropoxy-3-nitrobenzene is unique due to the presence of both an isopropoxy group and a nitro group on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research .
Eigenschaften
IUPAC Name |
1-bromo-3-nitro-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-6(2)14-9-7(10)4-3-5-8(9)11(12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPKYHXJEDTKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8159179.png)






